![molecular formula C14H12O3 B3167614 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid CAS No. 923238-81-7](/img/structure/B3167614.png)
2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid
Übersicht
Beschreibung
2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid is a compound used for proteomics research . It has a molecular formula of C14H12O3 and a molecular weight of 228.24 .
Synthesis Analysis
The synthesis of chromeno[2,3-b]chromenes, which includes this compound, involves a β-enaminonitrile undergoing an intramolecular cyclocondensation reaction under acidic conditions . This generates a chromeno[2,3-b]azet-9-one derivative in good yield . Ring expansion of the four-membered ring of the azet-2(1H)-one derivative to six and/or seven-membered rings is achieved via reaction of the compound with different nitrogen nucleophiles .Molecular Structure Analysis
The molecular structure of this compound is affirmed on the basis of analytical and spectral data . The structure of related compounds has been confirmed from their IR spectrum, which displayed absorption bands representing various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound include intramolecular cyclocondensation and ring expansion reactions . A new series of benzochromeneone, benzochromenopyrimidine, and benzo[f]coumarin derivatives were prepared via reaction of β-enaminonitrile with different C-electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.24 and a molecular formula of C14H12O3 . Further properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds undergo a series of reactions, including the carbo-michael reaction, thorpe–ziegler cyclization, and dimroth rearrangement . These reactions could potentially lead to the formation of new compounds that interact with cellular targets, resulting in various biological effects.
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid may also affect a wide range of biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 22824 , which is within the range generally favorable for oral bioavailability.
Result of Action
Related compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FKC in lab experiments is that it is a natural compound, which may have fewer side effects than synthetic compounds. However, one limitation of using FKC is that it can be difficult to obtain in large quantities, as it must be extracted from kava roots. Additionally, the purity of FKC extracted from kava roots may vary depending on the extraction method used.
Zukünftige Richtungen
There are several potential future directions for research on FKC. One area of interest is the development of FKC-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of FKC's effects on the gut microbiome, as research has suggested that FKC may have prebiotic effects. Additionally, further research is needed to fully understand the mechanism of action of FKC and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
FKC has been studied for its potential anticancer properties. Research has shown that FKC can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth in animal models. FKC has also been shown to have anti-inflammatory and antimicrobial properties.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-8-10/h1-6,10H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGFRQYQWSZVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C3=CC=CC=C3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



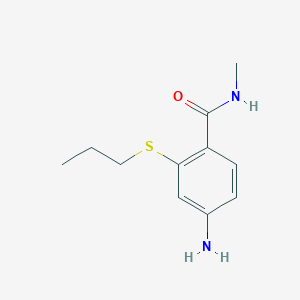
![3,3'-(5'-(4-(Pyridin-3-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3167540.png)
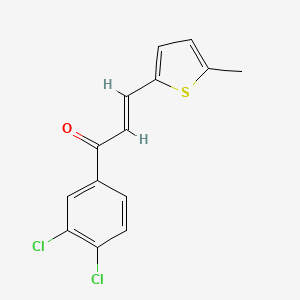


![Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3167566.png)
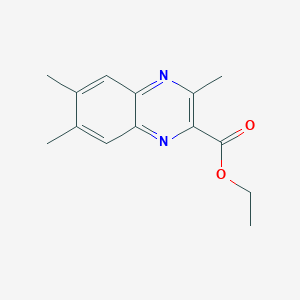
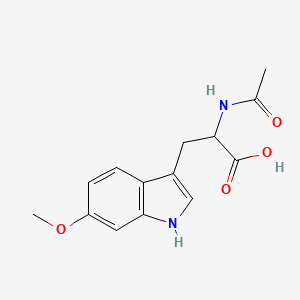

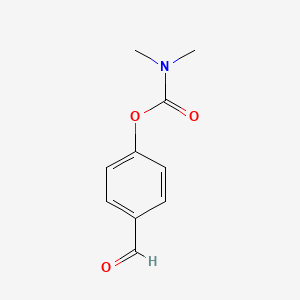
![2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B3167600.png)
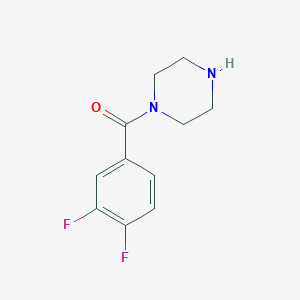
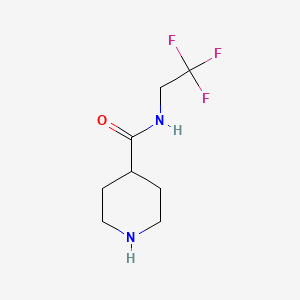
![7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3167634.png)